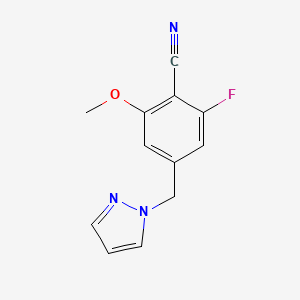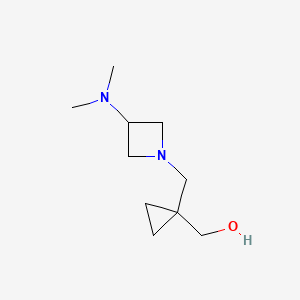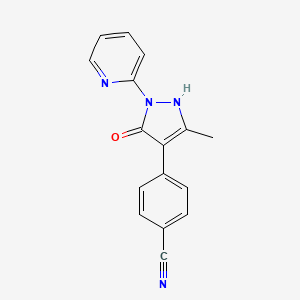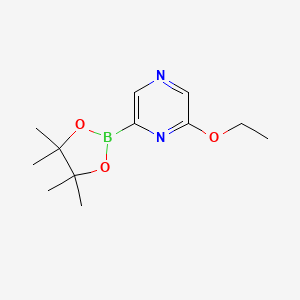
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- is a fluorinated heterocyclic compound that contains a benzisoxazole ring fused with a pyridine ring. This compound is known for its significant role in medicinal chemistry, particularly in the synthesis of various pharmaceuticals, including antipsychotic and antimicrobial agents .
Métodos De Preparación
The synthesis of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- typically involves the reaction of 2,4-difluorobenzoyl chloride with 4-pyridinecarboxylic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, followed by cyclization to form the benzisoxazole ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes substitution reactions with halogens, alkyl groups, and other functional groups. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, acylation with acyl chloride results in the formation of N-acylated products .
Aplicaciones Científicas De Investigación
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a molecular scaffold for designing biologically active molecules.
Medicine: This compound is a key intermediate in the synthesis of antipsychotic drugs such as risperidone and paliperidone, as well as antimicrobial and anticancer agents
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, in antipsychotic drugs, it acts on dopamine and serotonin receptors, modulating their activity to exert therapeutic effects. The fluorine substituent enhances the compound’s binding affinity and metabolic stability .
Comparación Con Compuestos Similares
1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- can be compared with other similar compounds such as:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound is also used in the synthesis of antipsychotic drugs and has similar chemical properties.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Another related compound with applications in medicinal chemistry.
The uniqueness of 1,2-Benzisoxazole, 6-fluoro-3-(4-pyridinyl)- lies in its specific structural features, which confer distinct pharmacological properties and synthetic versatility .
Propiedades
Fórmula molecular |
C12H7FN2O |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
6-fluoro-3-pyridin-4-yl-1,2-benzoxazole |
InChI |
InChI=1S/C12H7FN2O/c13-9-1-2-10-11(7-9)16-15-12(10)8-3-5-14-6-4-8/h1-7H |
Clave InChI |
JLQMILPGYDOZDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)ON=C2C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)
![5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol](/img/structure/B13933335.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)




![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)



